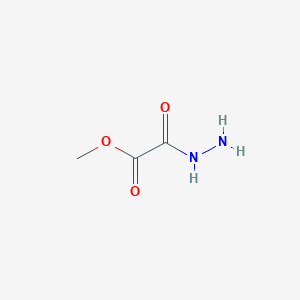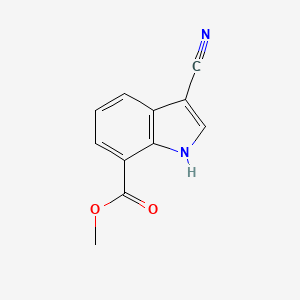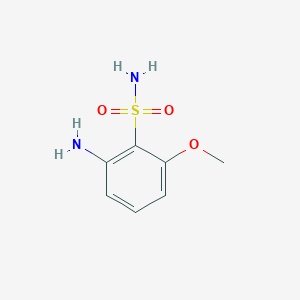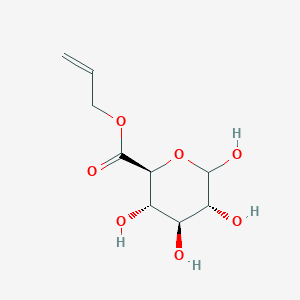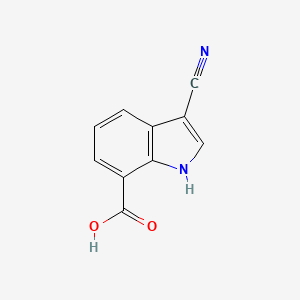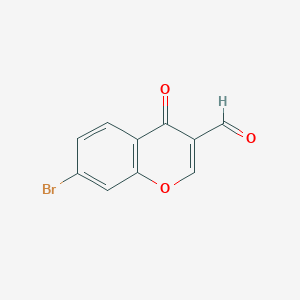
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H5BrO3 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde participates in various chemical reactions, leading to the synthesis of heterocycles. Petersen and Heitzer (1976) described how it reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives, resulting in various condensation products. These reactions are pivotal in organic chemistry, especially in synthesizing novel compounds with potential applications in different fields (Petersen & Heitzer, 1976).
Interaction with Other Chemical Agents
The compound's interaction with pentacarbonyliron and HMPA in benzene and toluene was studied by Ambartsumyan et al. (2012). They proposed a probable mechanism for these transformations and used spectral methods and X-ray analysis to determine the structure of the resulting compounds (Ambartsumyan et al., 2012).
Antibacterial Activity
Behrami and Vaso (2017) reported the synthesis of compounds from this compound and their antibacterial activity. They synthesized and characterized several compounds, comparing their bacteriostatic and bactericidal activity with standard drugs like streptomycin and cefalexine against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).
Applications in Novel Syntheses
Lácová et al. (2008) explored the reaction of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-4-acetic acids, revealing an interesting pathway involving aldol reaction and intramolecular lactonization. This study is significant in understanding the reactivity of such compounds and their role in creating novel chemical structures (Lácová et al., 2008).
Utility in Multicomponent Reactions
El Azab et al. (2014) demonstrated the utility of this compound in multicomponent reactions (MCRs). They prepared key intermediates and then incorporated them in MCRs under microwave assistance, leading to the synthesis of compounds with antimicrobial activity (El Azab et al., 2014).
Antineoplastic Activity
Research has also delved into the antineoplastic properties of derivatives of this compound. For example, Saleh (2012) used it as a starting material for synthesizing compounds with promising cytotoxic activities against breast and colon human tumor cell lines (Saleh, 2012).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It falls under storage class code 6.1C, which includes combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Relevant Papers Several papers have been found that discuss compounds similar to 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde . These papers could provide further insights into the properties and potential applications of this compound.
Biochemical Analysis
Biochemical Properties
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group and bromine atom. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pentacarbonyliron and HMPA in benzene and toluene, leading to significant transformations . These interactions are primarily driven by the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can have cytoprotective effects on human cells . This suggests that this compound may also play a role in protecting cells from oxidative stress and other damaging conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The aldehyde group can react with amino groups on proteins, forming Schiff bases that can alter protein function. Additionally, the bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at temperatures between 2 to 8°C . Its stability and activity can be influenced by various factors, including light, temperature, and the presence of other reactive species. Long-term studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as cytoprotection and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects. Studies on similar compounds have shown threshold effects, where the beneficial effects are observed only within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and degradation. The aldehyde group can be oxidized to a carboxylic acid, while the bromine atom can be replaced by other functional groups through nucleophilic substitution reactions . These metabolic transformations can influence the compound’s activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s lipophilicity and molecular size can also influence its distribution and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins .
Properties
IUPAC Name |
7-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZCLJVPYDQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505123 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-80-2 | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69155-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMOCHROMONE-3-CARBOXALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde?
A: The research paper reveals that this compound exhibits a nearly planar structure. [] All atoms in the molecule, except for hydrogen, lie roughly within the same plane, with a root-mean-square deviation of 0.0631 Å. The formyl oxygen atom shows the greatest deviation from this plane, measuring 0.215 Å. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



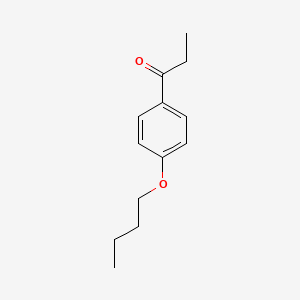
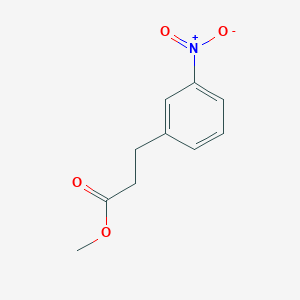

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
